molecular formula C12H9N3O3 B5849924 N-(3-nitrophenyl)isonicotinamide

N-(3-nitrophenyl)isonicotinamide

Cat. No.: B5849924
M. Wt: 243.22 g/mol
InChI Key: FMHUFUKQFXAKPZ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)isonicotinamide is an organic compound with the molecular formula C12H9N3O3 It is a derivative of isonicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)isonicotinamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and 3-nitroaniline.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water, typically under reflux conditions.

Major Products Formed

    Reduction: 3-aminoisonicotinamide.

    Substitution: Various substituted isonicotinamides depending on the nucleophile used.

    Hydrolysis: Isonicotinic acid and 3-nitroaniline.

Scientific Research Applications

N-(3-nitrophenyl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the nitro group, commonly used in skincare and as a dietary supplement.

    Isonicotinamide: The parent compound without the 3-nitrophenyl substitution, used in various chemical syntheses.

    3-nitroaniline: A precursor in the synthesis of N-(3-nitrophenyl)isonicotinamide, used in dye manufacturing and as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to the presence of both the isonicotinamide and 3-nitrophenyl moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-nitrophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(9-4-6-13-7-5-9)14-10-2-1-3-11(8-10)15(17)18/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHUFUKQFXAKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure for 8 was followed using 3-nitro aniline 31 and isonicotinic acid to afforded (68%) as a yellow solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.67-7.71 (m, 1H), 7.89-7.91 (m, 2H), 8.01 (dd, J, =8.4 Hz, J2=1.6 Hz, 1H), 8.19 (dd, J, =8 Hz, J2=1.6 Hz, 1H), 8.79-8.83 (m, 3H), 10.9 (NH, s, 1H).
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